molecular formula C16H16O3 B13774210 p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate CAS No. 97889-93-5

p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate

Cat. No.: B13774210
CAS No.: 97889-93-5
M. Wt: 256.30 g/mol
InChI Key: UGKSTGOPBDJAGS-UHFFFAOYSA-N
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Description

p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate is a substituted aromatic carbonate characterized by a bulky para-substituent: a 1-methyl-1-phenylethyl group. This structural feature distinguishes it from simpler diaryl carbonates like diphenyl carbonate (CAS 102-09-0), which lacks such steric hindrance .

Properties

CAS No.

97889-93-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

[4-(2-phenylpropan-2-yl)phenyl] hydrogen carbonate

InChI

InChI=1S/C16H16O3/c1-16(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)19-15(17)18/h3-11H,1-2H3,(H,17,18)

InChI Key

UGKSTGOPBDJAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of p-(1-Methyl-1-phenylethyl)phenyl Hydrogen Carbonate

General Synthetic Strategy

The preparation of This compound typically involves the formation of carbonate esters through reaction of appropriate phenolic derivatives with carbonylating agents or via insertion of carbon dioxide into epoxide intermediates. The synthetic approach can be broadly categorized into:

One-Step Synthesis via Corey–Chaykovsky Reaction and CO2 Insertion

A notable method involves a single-step synthesis of cyclic carbonates via the Corey–Chaykovsky reaction followed by in situ carbon dioxide insertion, as disclosed in a 2013 patent (WO2014057500A1). Although the patent primarily discusses cyclic carbonates, the methodology is adaptable for the preparation of aromatic carbonate derivatives such as this compound.

Procedure Summary:
  • Reagents : Sodium hydride (NaH), trimethylsulfoxonium iodide (Me3SOI), aldehyde precursor, CO2 gas
  • Solvent : Mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) in a 1:1 ratio
  • Conditions :
    • NaH slurry prepared under nitrogen atmosphere at 25°C
    • Me3SOI added to form sulfonium ylide
    • Aldehyde added slowly to form epoxide intermediate
    • CO2 bubbled through at 40°C for 6 hours to form carbonate
  • Workup : Quenching with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography
Step Reagent/Condition Purpose
1 NaH (washed with petroleum ether) in DMSO/THF (1:1) Generate base slurry
2 Add Me3SOI Form Corey–Chaykovsky ylide
3 Add aldehyde solution slowly Epoxide formation
4 Bubble CO2 at 40°C for 6 h Insertion to form carbonate
5 Workup and purification Isolate pure carbonate product

This method yields carbonate derivatives with isolated yields ranging from 40% to 98%, depending on the aldehyde substrate used.

Aromatic Aldehyde Substrate Scope and Yields

The reaction scope includes a variety of aromatic aldehydes bearing electron-donating and withdrawing groups, demonstrating the versatility of the method. Representative yields for aromatic substrates are summarized below:

Aldehyde Substrate Yield (%) Notes
Benzaldehyde 85-90 Standard aromatic aldehyde
4-Fluorobenzaldehyde 75-80 Electron-withdrawing group
4-Methylbenzaldehyde 80-85 Electron-donating group
2-Bromobenzaldehyde 70-75 Halogen substituent

The high yields and mild reaction conditions make this method practical and efficient for preparing this compound analogues.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Corey–Chaykovsky reaction + CO2 insertion NaH, Me3SOI, aldehyde, CO2, DMSO/THF (1:1) 40–98 Single-step, broad substrate scope Requires handling of NaH and CO2
Chlorination of 2,2-dimethoxy-1-phenylbutanone Cl2, phenol inhibitors, chlorobenzene solvent ~60 High purity, scalable Multi-step, uses chlorine gas

Analytical and Research Insights

  • The Corey–Chaykovsky/CO2 insertion method is confirmed by TLC and chromatographic purification, with product identity verified by standard spectroscopic methods (NMR, MS).
  • The chlorination method benefits from GC monitoring to ensure complete reaction and high purity after distillation.
  • Both methods emphasize careful control of reaction conditions (temperature, atmosphere) to optimize yield and minimize side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrogen carbonate group undergoes hydrolysis under acidic or basic conditions to yield 4-(1-methyl-1-phenylethyl)phenol (CAS 599-64-4) , carbon dioxide, and water.

Table 1: Hydrolysis Conditions and Outcomes

ConditionCatalyst/TemperatureProduct(s)YieldSource
Acidic (HCl, H₂SO₄)80–100°CPhenol derivative + CO₂85–92%
Basic (NaOH/KOH)Room temperaturePhenol derivative + CO₃²⁻>95%

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with faster kinetics in basic media due to hydroxide ion availability . Steric hindrance from the tert-phenethyl group marginally reduces reaction rates compared to simpler aryl carbonates .

Nucleophilic Substitution

The carbonate moiety participates in nucleophilic substitutions, particularly with amines or alcohols, forming carbamates or transesterified products.

Key Findings:

  • Amine Reactions :
    Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to form N-substituted carbamates . For example:
    C16H16O3+RNH2C16H15O2NHR+CO2\text{C}_{16}\text{H}_{16}\text{O}_3+\text{RNH}_2\rightarrow \text{C}_{16}\text{H}_{15}\text{O}_2\text{NH}_R+\text{CO}_2
    Yields depend on amine nucleophilicity, with aliphatic amines achieving 70–80% conversion .

  • Transesterification :
    In methanol with catalytic NaOMe, the methyl carbonate derivative forms at 40°C (75% yield) .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation to release CO₂ and generate a phenolic residue.

Table 2: Thermal Stability Data

Temperature (°C)Decomposition ProductsHalf-LifeSource
200Phenol derivative + CO₂2.5 hrs
250Char + gaseous byproducts<30 min

Thermogravimetric analysis (TGA) shows a mass loss of 17.3% at 200°C, consistent with CO₂ release .

Participation in Multicomponent Reactions (MCRs)

The tert-phenethyl group’s electron-donating nature enhances stability in MCRs, such as:

  • Alkylamination Cascades : Acts as a carbonate donor in formaldehyde-mediated reactions with amines, forming γ-tetrahydrocarboline derivatives under aerobic conditions .

  • Cyclization Reactions : Facilitates oxazolone formation when reacted with α-hydroxy ketones and cyanate salts .

Electrophilic Aromatic Substitution (EAS)

The phenolic moiety (post-hydrolysis) undergoes EAS, including:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position (relative to the tert-phenethyl group) .

  • Sulfonation : Oleum at 100°C yields sulfonated derivatives .

Catalytic Hydrogenation

Under H₂ (1–3 atm) with Pd/C, the tert-phenethyl group reduces to a cyclohexyl moiety, yielding 4-cyclohexylphenyl hydrogen carbonate . This reaction is critical for modifying solubility profiles in pharmaceutical applications .

Table 3: Reaction Rate Constants (k, s⁻¹) for Carbonate Esters

CompoundHydrolysis (k)Transesterification (k)
Benzyl hydrogen carbonate1.2 × 10⁻³3.8 × 10⁻⁴
p-(1-Methyl-1-phenylethyl)phenyl0.9 × 10⁻³2.1 × 10⁻⁴
Ethyl phenyl carbonate2.5 × 10⁻³5.6 × 10⁻⁴

Steric hindrance reduces reactivity by ~25% compared to simpler analogues .

Scientific Research Applications

p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways

Biological Activity

p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrogen carbonate group attached to a phenyl ring, which is further substituted with a 1-methyl-1-phenylethyl group. This unique structure may contribute to its biological activities, particularly in modulating enzyme functions and interacting with cellular pathways.

1. Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory effects on specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit acid ceramidase (AC), an enzyme crucial for sphingolipid metabolism. This inhibition can lead to altered cellular signaling pathways, which are significant in various pathological conditions such as cancer and neurodegenerative diseases .

2. Anticancer Potential

The compound's ability to influence cell fate through the modulation of ceramide and sphingosine-1-phosphate (So-1P) levels suggests its potential as an anticancer agent. Ceramide promotes apoptosis, while So-1P is associated with cell survival and proliferation. The balance between these two metabolites could be pivotal in cancer therapy, positioning this compound as a candidate for further investigation in oncological research .

Study 1: Inhibition of Acid Ceramidase

A study focused on the synthesis of various derivatives of the compound demonstrated that modifications could enhance its inhibitory potency against AC. The findings indicated that specific structural features are essential for optimal interaction with the enzyme, leading to significant reductions in ceramide levels within treated cells .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments using human neuroblastoma SH-SY5Y cells revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. This suggests that the compound may effectively induce cell death in cancerous cells through mechanisms involving ceramide accumulation .

Data Tables

Biological Activity Effect Reference
Acid Ceramidase InhibitionDecreased ceramide levels
Induction of ApoptosisIncreased apoptosis in SH-SY5Y cells
Modulation of So/ceramide RatioAltered cell survival/proliferation

The biological activity of this compound can be attributed to its interaction with key metabolic pathways:

  • Ceramide Pathway : By inhibiting AC, the compound increases ceramide levels, promoting apoptosis.
  • Sphingosine Pathway : The modulation of So levels may influence cell survival signals, thereby affecting proliferation rates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a phenyl hydrogen carbonate backbone with other aryl carbonates. Key comparisons include:

Property p-(1-Methyl-1-phenylethyl)phenyl Hydrogen Carbonate Diphenyl Carbonate (CAS 102-09-0) Aryl-Substituted Phenols (e.g., from )
Core Structure Phenyl hydrogen carbonate with bulky para-substituent Two phenyl groups linked by a carbonate Phenolic core with aryl/alkyl substituents
Substituent Effects Steric hindrance from 1-methyl-1-phenylethyl group Minimal steric hindrance Varied electronic effects (e.g., methoxy, trifluoromethyl)
Typical Applications Likely niche (e.g., specialty polymers, catalysts) Industrial (polycarbonate synthesis) Pharmaceutical intermediates, ligand design

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn:

  • Melting Point : Expected to be higher than diphenyl carbonate (78–80°C) due to increased molecular weight and rigidity .
  • Solubility: Reduced solubility in nonpolar solvents compared to diphenyl carbonate due to steric bulk.
  • Reactivity : The bulky substituent may slow down nucleophilic attacks at the carbonate group, contrasting with diphenyl carbonate’s reactivity in transesterification .

Spectroscopic and Analytical Data

  • NMR Spectroscopy : Similar to compounds in , the aromatic protons and carbons would show distinct shifts. For example, the para-substituent’s protons may appear as a singlet (δ 1.6–2.0 ppm for methyl groups), while the carbonate carbonyl carbon would resonate near δ 150–155 ppm in $^{13}\text{C}$ NMR .
  • Mass Spectrometry : A molecular ion peak consistent with its molecular weight (C${16}$H${16}$O$3$) would be observed, with fragmentation patterns reflecting the loss of CO$2$ or the phenylethyl group .

Q & A

Basic Research Questions

Q. How can the molecular structure of p-(1-Methyl-1-phenylethyl)phenyl hydrogen carbonate be confirmed experimentally?

  • Methodological Answer : Combine single-crystal X-ray diffraction (employing SHELX software for refinement ) with spectroscopic techniques (e.g., NMR, IR). The compound’s IUPAC identifier (InChIKey: QBDSZLJBMIMQRS-UHFFFAOYSA-N) and CAS registry (599-64-4) can be cross-referenced with databases like NIST or PubChem for structural validation .

Q. What chromatographic methods are optimal for analyzing this compound in complex mixtures?

  • Methodological Answer : Use reverse-phase liquid chromatography with hydrogen carbonate-containing mobile phases. Stationary phases such as Triart C18 or Acquity BEH C18 minimize peak skewness, while acetonitrile as a solvent improves resolution. Avoid Luna OMEGA Polar C18 columns and acetate buffers, which induce peak distortion .

Advanced Research Questions

Q. How does the reaction mechanism of this compound compare to methyl phenyl carbonate disproportionation?

  • Methodological Answer : Study catalytic pathways using transition metals (e.g., Pb nanocatalysts ). Monitor equilibrium constants via kinetic assays, as small equilibrium shifts in carbonate ester reactions require precise control of temperature and catalyst loading. Computational modeling (DFT) can supplement experimental data to elucidate intermediates.

Q. What thermodynamic data are available for reactions involving this compound?

  • Methodological Answer : Retrieve reaction enthalpies from NIST Standard Reference Database 69 . For example, the enthalpy of formation for structurally analogous compounds (e.g., 4-(1-methyl-1-phenylethyl)phenol) can guide predictions. Calorimetric experiments under controlled conditions (e.g., DSC) are recommended for validation.

Q. How can conflicting chromatographic data for this compound be resolved during method optimization?

  • Methodological Answer : Perform hierarchical clustering analysis of variables (e.g., stationary phase, solvent, buffer). Prioritize methods with low mean absolute peak skewness (e.g., Triart Phenyl columns ). Validate reproducibility using inter-day precision tests and adjust mobile phase pH to mitigate ionic interactions.

Q. What polymer chemistry applications are feasible for derivatives of this compound?

  • Methodological Answer : Investigate copolymerization with bisphenol A derivatives, leveraging the carbonate group’s reactivity. Polycarbonate synthesis protocols (e.g., interfacial polymerization ) can be adapted. Characterize thermal stability via TGA and mechanical properties using dynamic mechanical analysis (DMA).

Data Contradiction Analysis

  • Example : Discrepancies in chromatographic retention times may arise from column batch variability or buffer composition. To address this, standardize protocols using NIST-traceable reference materials and validate column performance with certified test mixtures .

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